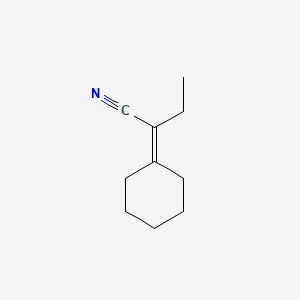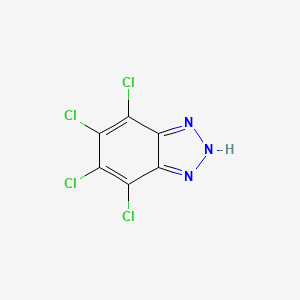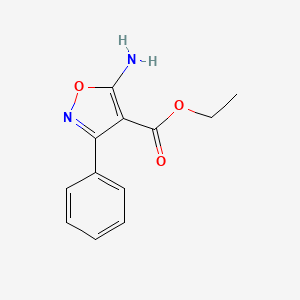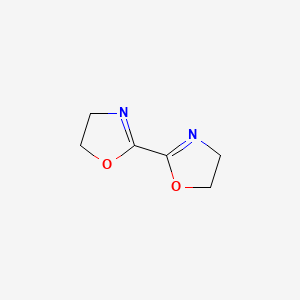
2-Cyclohexylidenebutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexylidenebutanenitrile (2-CHBN) is an organic compound with the chemical formula C10H14N2. It is a colorless, volatile liquid that is used as a solvent in various industries. 2-CHBN is also known as 2-cyano-2-methyl-1-butene or 2-cyano-2-methyl-1-butylnitrile. It is an important intermediate in the manufacture of pharmaceuticals, dyes, and other organic compounds.
Mechanism of Action
2-CHBN is a polar solvent, meaning that it can dissolve both polar and non-polar molecules. This property allows it to act as a solvent for a wide range of organic compounds, including pharmaceuticals and dyes. Additionally, its low boiling point and low viscosity make it an ideal solvent for reactions that require low temperatures and/or high pressures.
Biochemical and Physiological Effects
2-CHBN has been studied for its biochemical and physiological effects. In animal studies, it has been found to have no adverse effects on the liver, kidneys, or other organs. It has also been found to be non-toxic and non-irritating to the skin and eyes. Additionally, it has been shown to have no mutagenic or teratogenic effects.
Advantages and Limitations for Lab Experiments
2-CHBN has several advantages as a solvent for laboratory experiments. It is non-toxic and non-irritating, making it safe to use in a laboratory setting. Additionally, its low boiling point and low viscosity make it an ideal solvent for reactions that require low temperatures and/or high pressures. However, it is also important to note that 2-CHBN is a volatile liquid, meaning that it can easily evaporate and should be handled with care.
Future Directions
The future of 2-CHBN research could include further studies on its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, its use as a solvent in laboratory experiments could be further explored to determine its limitations and advantages. Finally, research could be conducted to explore the potential uses of 2-CHBN in industrial processes, such as the production of synthetic fuels.
Synthesis Methods
2-CHBN is synthesized via the reaction of methylacetylene (CH3CCH) and hydrogen cyanide (HCN) in the presence of a copper catalyst. The reaction is typically carried out at temperatures between 80-100°C and a pressure of 5-10 bar. The reaction yields 2-CHBN and water as the main products. The reaction can be represented as follows:
CH3CCH + HCN → 2-CHBN + H2O
Scientific Research Applications
2-CHBN is used as a solvent in a wide range of scientific research applications. It is a common solvent for the synthesis of organic compounds, such as pharmaceuticals and dyes. Its low boiling point (97°C) and low viscosity make it an ideal solvent for reactions that require low temperatures and/or high pressures. Additionally, it is miscible with many organic solvents, such as methanol and acetonitrile.
properties
IUPAC Name |
2-cyclohexylidenebutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-9(8-11)10-6-4-3-5-7-10/h2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXRNOLFMAWCHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1CCCCC1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303873 |
Source


|
| Record name | 2-cyclohexylidenebutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylidenebutanenitrile | |
CAS RN |
53153-77-8 |
Source


|
| Record name | NSC163147 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-cyclohexylidenebutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrido[2,3-b]pyrazine-2-carboxylic Acid](/img/structure/B1346415.png)
![Imidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B1346416.png)
![4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1346418.png)








![Diethyl 2-[(2,5-dichloroanilino)methylene]malonate](/img/structure/B1346433.png)

